5-Fluoro-2-pyrrolidinobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

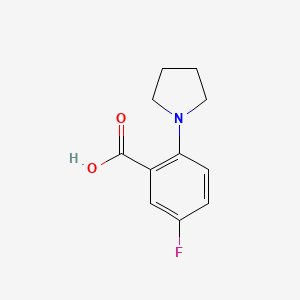

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGQROQKQSTVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-pyrrolidinobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Fluoro-2-pyrrolidinobenzoic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a fluorinated benzoic acid scaffold coupled with a pyrrolidine moiety, is a recurring motif in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidinobenzoic acid core provides a versatile platform for further molecular elaboration.[2]

This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound. It moves beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights to enable researchers to select and optimize the most suitable pathway for their specific needs.

Retrosynthetic Analysis: Devising the Approach

The core challenge in synthesizing this compound lies in the formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. A retrosynthetic disconnection at this bond reveals two key precursor types: an activated 5-fluorobenzoic acid derivative and pyrrolidine.

References

An In-Depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-pyrrolidinobenzoic acid, a fluorinated derivative of anthranilic acid, stands as a significant building block in contemporary medicinal chemistry. Its strategic incorporation of a fluorine atom and a pyrrolidine moiety onto a benzoic acid scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This technical guide synthesizes the currently available information on this compound, covering its chemical properties, plausible synthetic strategies, and its emerging role in drug discovery. While this molecule is commercially available and noted as a key intermediate, a comprehensive public repository of its detailed synthesis and complete spectral characterization remains elusive. This guide, therefore, also highlights the existing knowledge gaps and outlines prospective research avenues to fully elucidate the potential of this versatile compound.

Introduction: The Significance of Fluorination and Pyrrolidine Scaffolds in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged scaffold in drug discovery.[2] Its three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, often leading to enhanced target specificity and improved pharmacokinetic profiles. The amalgamation of these two features in this compound creates a molecule of considerable interest for the synthesis of new chemical entities with potential applications in a range of therapeutic areas, including analgesics, anti-inflammatory agents, and central nervous system (CNS) disorders.[3]

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | [3] |

| Molecular Weight | 209.22 g/mol | [3] |

| CAS Number | 1096304-38-9 | [3] |

| Appearance | White to yellow solid (predicted) | |

| Purity | Typically available at ≥95% or ≥98% | [4] |

| Storage | Room temperature, dry conditions | [3] |

Synthetic Strategies: A Prospective Analysis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, its structure suggests several viable synthetic routes based on established organic chemistry principles. The key transformation is the formation of the C-N bond between the benzoic acid ring and the pyrrolidine moiety.

Nucleophilic Aromatic Substitution (SNA r)

One of the most direct approaches would be the nucleophilic aromatic substitution of a suitable precursor, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the 5-position and the carboxylic acid group are electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack at the 2-position.

Proposed Reaction Scheme:

Caption: Plausible synthesis via Nucleophilic Aromatic Substitution.

Experimental Considerations: This reaction would likely require elevated temperatures and a suitable base to neutralize the hydrofluoric or hydrochloric acid byproduct. The choice of solvent would be crucial, with polar aprotic solvents like DMSO or DMF being common for such transformations.

Buchwald-Hartwig Amination

For aryl halides that are less reactive towards traditional SNAr, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance. The starting material for this approach would be 2-bromo-5-fluorobenzoic acid or 2-iodo-5-fluorobenzoic acid.

Proposed Reaction Scheme:

Caption: Plausible synthesis via Buchwald-Hartwig Amination.

Experimental Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. Optimization of these parameters would be necessary to achieve a high yield.

Spectroscopic Characterization: An Inferential Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the carboxylic acid proton.

-

Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals (H-4 and H-6), and the pyrrolidine group at the 2-position will also influence their chemical shifts.

-

Pyrrolidine Ring (δ 1.8-3.5 ppm): Two sets of multiplets for the four methylene groups of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

Carboxylic Acid (δ 10-13 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine atom (C-5) will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.

-

Pyrrolidine Ring (δ 25-50 ppm): Two signals for the methylene carbons of the pyrrolidine ring.

-

Carbonyl Carbon (δ 165-175 ppm): A signal for the carboxylic acid carbonyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pyrrolidine ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1350-1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 209.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the pyrrolidine ring.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, its structural motifs are present in numerous biologically active compounds. It is primarily utilized as a precursor or intermediate in the synthesis of more complex pharmaceutical agents.[3] The presence of the fluorinated benzoic acid core suggests potential applications in the development of:

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on benzoic acid derivatives.

-

Central Nervous System (CNS) Agents: The pyrrolidine moiety is a common feature in drugs targeting the CNS.

-

Anticancer and Antimicrobial Agents: Fluorinated compounds and pyrrolidine derivatives have shown promise in these therapeutic areas.[5]

The ability to modify the carboxylic acid and the pyrrolidine nitrogen allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on analogous compounds, it should be handled with care. It may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. It should be used in a well-ventilated area.

Conclusion and Future Outlook

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring and a pyrrolidine substituent offers a valuable platform for the design of novel therapeutic agents. However, to unlock its full potential, there is a clear and pressing need for the scientific community to publish detailed and reproducible synthetic protocols, along with comprehensive spectroscopic and physicochemical characterization data. Such information would greatly accelerate its application in the development of next-generation pharmaceuticals. Future research should focus on the development of efficient and scalable synthetic routes, a thorough investigation of its reactivity, and the exploration of its utility in the synthesis of novel bioactive molecules.

References

- 1. ossila.com [ossila.com]

- 2. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid (CAS 1096304-38-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-2-pyrrolidinobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its potential as a key building block in the development of novel therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organic molecule incorporating a fluorinated benzene ring and a pyrrolidine moiety. This unique combination of a bioisosteric fluorine atom and a saturated heterocyclic ring makes it an attractive scaffold for exploring new chemical space in drug discovery.

| Property | Value | Source(s) |

| CAS Number | 1096304-38-9 | N/A |

| Molecular Formula | C₁₁H₁₂FNO₂ | N/A |

| Molecular Weight | 209.22 g/mol | N/A |

| IUPAC Name | 5-fluoro-2-(pyrrolidin-1-yl)benzoic acid | N/A |

| Synonyms | This compound | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 97-101 °C | N/A |

| Storage | Sealed in a dry place at room temperature | N/A |

The Rationale for Fluorination and the Pyrrolidine Moiety in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in many biologically active compounds. Its inclusion can:

-

Introduce Three-Dimensionality: The non-planar nature of the pyrrolidine ring can improve a molecule's spatial arrangement, leading to better target engagement.

-

Provide a Basic Center: The nitrogen atom can act as a hydrogen bond acceptor or be protonated, which can be crucial for solubility and target interaction.

-

Serve as a Scaffold: The pyrrolidine ring provides a rigid framework for the attachment of other functional groups.

The combination of these two structural motifs in this compound makes it a valuable starting material for the synthesis of compounds with potentially enhanced biological activity and drug-like properties.

Plausible Synthetic Pathways

A potential precursor for this synthesis is 2,5-difluorobenzoic acid. The fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent carboxylic acid group.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2,5-difluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

-

To this mixture, add pyrrolidine (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a suitable acid, such as hydrochloric acid, to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid group will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the pyrrolidine ring and the carboxyl carbon will also be visible.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (209.22 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-F stretching, and C-N stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of a wide range of potential therapeutic agents. The presence of the carboxylic acid and the secondary amine (within the pyrrolidine ring, which is attached to the benzene ring) provides two convenient handles for further chemical modifications.

Caption: Potential applications in medicinal chemistry.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in many CNS-active drugs.

-

Anti-inflammatory Agents: Benzoic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Oncology: Fluorinated compounds are widely used in cancer chemotherapy.

-

Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated aromatic ring and a saturated heterocycle provides a solid foundation for the synthesis of novel compounds with potentially favorable pharmacological profiles. This guide has provided a comprehensive overview of its properties, plausible synthesis, analytical characterization, and potential applications, offering a valuable resource for researchers in the field.

An In-depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: Synthesis, Structure, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-pyrrolidinobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its molecular structure, plausible synthetic routes, and a detailed, predicted spectroscopic profile. By combining established chemical principles with data from analogous structures, this guide serves as a critical resource for researchers engaged in the synthesis and application of novel fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorine and Pyrrolidine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[3][4][5]

Concurrently, the pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[6][7][8] This five-membered saturated heterocycle provides a three-dimensional framework that can effectively explore chemical space, and its stereogenic centers allow for fine-tuning of target interactions.[6][9] The combination of a fluorine atom and a pyrrolidine moiety within a benzoic acid framework, as seen in this compound, presents a compelling scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders, inflammation, and pain management.[7][10]

This guide offers a detailed exploration of this compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.

Molecular Structure and Properties

This compound is a trifunctional molecule featuring a benzoic acid core, a fluorine atom at the 5-position, and a pyrrolidine ring attached to the 2-position of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | [4] |

| Molecular Weight | 209.22 g/mol | [7] |

| CAS Number | 1556954-05-2 | [4] |

| Alternate CAS | 1096304-38-9 | [7] |

| IUPAC Name | 5-fluoro-2-(pyrrolidin-1-yl)benzoic acid |

The molecule's structure combines the rigidity of the substituted benzene ring with the conformational flexibility of the pyrrolidine ring. The fluorine atom, being highly electronegative, influences the electron distribution of the aromatic ring and the acidity of the carboxylic acid group. The ortho-amino benzoic acid (anthranilic acid) core is a well-known pharmacophore in its own right, with many derivatives exhibiting anti-inflammatory properties.[11]

Synthetic Pathways: A Practical Approach

The key synthetic challenge in constructing this compound is the formation of the C-N bond between the aromatic ring and the pyrrolidine. Two of the most powerful and widely used methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds.[1][2][3] This method typically requires high temperatures and polar aprotic solvents.

Caption: General workflow for the Ullmann Condensation synthesis.

Experimental Protocol (Ullmann Condensation):

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-fluorobenzoic acid (1.0 equiv.), a copper(I) catalyst such as copper(I) iodide (0.1 equiv.), and a base like potassium carbonate (2.0 equiv.).

-

Add a high-boiling polar aprotic solvent, such as DMSO or NMP.

-

Add pyrrolidine (1.2 equiv.) to the reaction mixture.

-

Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

The causality behind this protocol lies in the copper catalyst's ability to facilitate the nucleophilic substitution of the aryl halide with the amine, a reaction that is otherwise difficult to achieve.[4][5] The base is crucial for deprotonating the pyrrolidine, increasing its nucleophilicity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[12][13][14] It is known for its broad substrate scope and high functional group tolerance.

Caption: General workflow for the Buchwald-Hartwig Amination.

Experimental Protocol (Buchwald-Hartwig Amination):

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-5-fluorobenzoic acid (1.0 equiv.), a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02-0.05 equiv.), a suitable phosphine ligand like XPhos (0.04-0.10 equiv.), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.).

-

Add an anhydrous aprotic solvent like toluene or dioxane.

-

Add pyrrolidine (1.2 equiv.) to the mixture.

-

Heat the reaction to a moderate temperature (typically 80-110 °C) and stir.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography.

The choice of a bulky, electron-rich phosphine ligand is critical in the Buchwald-Hartwig reaction as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher yields and broader applicability.[13][15]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | - | The acidic proton is typically broad and downfield. |

| Aromatic H (at C6) | 7.6 - 7.8 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | Ortho to the electron-withdrawing COOH group and meta to the fluorine. |

| Aromatic H (at C4) | 7.0 - 7.2 | Doublet of triplets or multiplet | J(H-F) ≈ 8-9, J(H-H) ≈ 2-3 | Ortho to the fluorine and meta to the COOH group. |

| Aromatic H (at C3) | 6.8 - 7.0 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | Ortho to the pyrrolidine group and para to the fluorine. |

| Pyrrolidine (-NCH₂) | 3.2 - 3.5 | Triplet or multiplet | J ≈ 6-7 | Protons adjacent to the nitrogen are deshielded. |

| Pyrrolidine (-CH₂) | 1.9 - 2.1 | Multiplet | - | Protons in the middle of the pyrrolidine ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, carboxylic acid, and pyrrolidine substituents, as well as the carbons of the pyrrolidine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 175 | Typical range for a carboxylic acid carbon. |

| Aromatic C-F | 158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz) | Large one-bond C-F coupling is characteristic. |

| Aromatic C-N | 145 - 150 | The carbon attached to the nitrogen is deshielded. |

| Aromatic C-COOH | 120 - 125 | The carbon attached to the carboxylic acid group. |

| Aromatic CHs | 110 - 135 | The remaining aromatic carbons, with splitting due to C-F coupling. |

| Pyrrolidine (-NCH₂) | 45 - 55 | Carbons adjacent to the nitrogen. |

| Pyrrolidine (-CH₂) | 24 - 28 | The other carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=O, and C-F bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500 - 3300 | O-H stretch | Very broad band, characteristic of a carboxylic acid O-H.[19][20][21] |

| 2850 - 2960 | C-H stretch | Aliphatic C-H stretching of the pyrrolidine ring.[20] |

| ~3030 | C-H stretch | Aromatic C-H stretching.[19] |

| 1680 - 1710 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group.[20][21] |

| 1500 - 1600 | C=C stretch | Aromatic ring skeletal vibrations.[19] |

| 1200 - 1300 | C-N stretch | Stretching of the bond between the aromatic ring and the pyrrolidine nitrogen. |

| 1100 - 1250 | C-F stretch | Strong absorption characteristic of the carbon-fluorine bond. |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 209. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment | Rationale |

| 209 | [C₁₁H₁₂FNO₂]⁺ | Molecular ion (M⁺). |

| 164 | [M - COOH]⁺ | Loss of the carboxylic acid group.[22][23] |

| 192 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid.[22] |

| 139 | [M - C₄H₈N]⁺ | Loss of the pyrrolidine ring. |

Applications and Future Directions

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive compounds. Its derivatives have potential applications as:

-

CNS Agents: The pyrrolidine scaffold is present in many CNS-active drugs, and the lipophilicity imparted by the fluorine atom can aid in crossing the blood-brain barrier.[6][9][24]

-

Anti-inflammatory Drugs: The N-aryl anthranilic acid core is a well-established anti-inflammatory pharmacophore.[11][25]

-

Anticancer and Antimicrobial Agents: Fluorinated anthranilic acid derivatives and pyrrolidine-containing compounds have shown promise in these therapeutic areas.[26][27]

Further research into the synthesis of libraries based on this scaffold and their subsequent biological screening is a promising avenue for the discovery of new therapeutic agents.

Conclusion

This compound is a molecule with significant potential in drug discovery, combining the advantageous properties of a fluorinated aromatic system with the versatile pyrrolidine scaffold. This guide has provided a detailed overview of its structure, robust synthetic methodologies, and a predicted spectroscopic profile to aid researchers in its synthesis and characterization. The presented protocols for Ullmann Condensation and Buchwald-Hartwig Amination offer reliable and scalable routes to this valuable building block. The predicted spectroscopic data serves as a practical reference for the identification and quality control of the synthesized compound. As the demand for novel and effective therapeutics continues to grow, scaffolds such as this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. byjus.com [byjus.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. IR Absorption Table [webspectra.chem.ucla.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Fluoro-2-pyrrolidinobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Fluoro-2-pyrrolidinobenzoic acid (CAS No. 1096304-38-9). In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we delineate the anticipated spectral characteristics of this compound. This guide offers detailed interpretations of predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared data, supported by theoretical justifications. Furthermore, it includes standardized, field-proven protocols for the experimental acquisition of such data, ensuring a self-validating framework for future characterization efforts. The integration of predictive data with practical methodologies aims to facilitate the identification, characterization, and utilization of this compound in research and development.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core functionalized with a fluorine atom and a pyrrolidine ring, suggests a unique combination of electronic and steric properties that could be exploited in the design of novel molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the pyrrolidine and carboxylic acid moieties offer sites for further chemical modification.

Accurate structural elucidation is paramount for any application, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, offering a rationale for the anticipated spectral features.

Molecular Structure

Caption: Predicted 2D Structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, pyrrolidine, and carboxylic acid protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | Broad Singlet | - |

| H-6 | 7.6 - 7.8 | Doublet of Doublets | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 |

| H-4 | 7.2 - 7.4 | Doublet of Doublets of Doublets | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |

| H-3 | 6.8 - 7.0 | Doublet of Doublets | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |

| N-CH₂ (pyrrolidine) | 3.2 - 3.4 | Triplet | J ≈ 7.0 |

| C-CH₂-C (pyrrolidine) | 1.9 - 2.1 | Multiplet | - |

Interpretation and Rationale

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (12.0 - 13.0 ppm) due to hydrogen bonding and exchange with residual water in the solvent.[1]

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine at C-5.

-

H-4: This proton is meta to both the carboxylic acid and the pyrrolidine group, and ortho to the fluorine atom. It will likely appear as a doublet of doublets of doublets, coupling with H-3, H-6, and the fluorine atom.

-

H-3: This proton is ortho to the pyrrolidine group and meta to the fluorine atom. It is anticipated to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

-

Pyrrolidine Protons:

-

N-CH₂: The two methylene groups attached to the nitrogen atom are expected to be in the range of 3.2 - 3.4 ppm, appearing as a triplet due to coupling with the adjacent methylene protons.

-

C-CH₂-C: The other two methylene groups of the pyrrolidine ring will likely resonate further upfield around 1.9 - 2.1 ppm as a multiplet.

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the solvent lock signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 168 - 172 |

| C-F (C-5) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-N (C-2) | 145 - 150 |

| C-H (Aromatic) | 110 - 130 |

| C-COOH (C-1) | 120 - 125 |

| N-CH₂ (Pyrrolidine) | 45 - 50 |

| C-CH₂-C (Pyrrolidine) | 25 - 30 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the typical downfield region of 168-172 ppm.[2]

-

Aromatic Carbons:

-

C-5 (C-F): The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield.

-

C-2 (C-N): The carbon bonded to the pyrrolidine nitrogen will also be downfield due to the electron-withdrawing effect of the nitrogen.

-

The remaining aromatic carbons will appear in the range of 110-130 ppm, with their exact shifts influenced by the substituents and potential carbon-fluorine couplings.

-

-

Pyrrolidine Carbons:

-

N-CH₂: The carbons adjacent to the nitrogen will be in the 45-50 ppm range.

-

C-CH₂-C: The other two carbons of the pyrrolidine ring will be further upfield, around 25-30 ppm.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: Use a 100 MHz or higher NMR spectrometer, corresponding to a 400 MHz proton frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₁H₁₂FNO₂), the expected molecular weight is approximately 209.22 g/mol .

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 209.

-

Loss of H₂O: A peak at m/z = 191 corresponding to the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A peak at m/z = 164 resulting from the loss of the carboxylic acid group.

-

Loss of Pyrrolidine: Fragmentation of the pyrrolidine ring could lead to various smaller fragments.

-

McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement is a possibility if there is a suitable gamma-hydrogen.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization:

-

For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to promote ionization.

-

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

Interpretation and Rationale

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band due to hydrogen bonding.[3]

-

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid is expected.[3]

-

C-F Stretch: A strong absorption band in the fingerprint region will indicate the presence of the carbon-fluorine bond.

-

Other Stretches: Characteristic C-H stretches for aromatic and aliphatic protons, as well as C=C and C-N stretches, will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the IR beam and collect the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has presented a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound. The predicted spectra and their interpretations are based on fundamental principles of spectroscopy and the known effects of the constituent functional groups. While this guide provides a robust theoretical framework for the characterization of this molecule, experimental verification is essential. The included protocols offer standardized methods for obtaining high-quality experimental data. It is our hope that this document will serve as a valuable resource for researchers working with this and structurally related compounds.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Fluoro-2-pyrrolidinobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-2-pyrrolidinobenzoic acid. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted NMR data, offering a detailed framework for structural elucidation. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge of the spectral characteristics of this fluorinated aromatic compound, which serves as a valuable building block in medicinal chemistry.

Introduction: The Structural Significance of this compound

This compound is a synthetic organic compound of interest in drug discovery and development. Its structure combines a fluorinated benzoic acid moiety with a pyrrolidine ring, features that can impart desirable pharmacokinetic and pharmacodynamic properties to larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine ring introduces a non-planar, saturated heterocyclic system that can influence solubility and receptor interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of its key spectral features.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR database and prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene ring, the aliphatic protons of the pyrrolidine ring, and the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3' (Pyrrolidine) | 3.49 | t |

| H-2' (Pyrrolidine) | 2.04 | m |

| H-6 (Aromatic) | 6.88 | dd |

| H-4 (Aromatic) | 7.15 | dd |

| H-3 (Aromatic) | 7.69 | dd |

| COOH | ~12-13 | br s |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides valuable insights into the carbon skeleton of the molecule. The data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' (Pyrrolidine) | 52.2 |

| C-2' (Pyrrolidine) | 25.9 |

| C-6 (Aromatic) | 115.3 |

| C-4 (Aromatic) | 118.4 |

| C-1 (Aromatic) | 120.9 |

| C-3 (Aromatic) | 125.1 |

| C-2 (Aromatic) | 145.8 |

| C-5 (Aromatic) | 158.0 (d, ¹JCF ≈ 240 Hz) |

| COOH | 170.1 |

Spectral Interpretation and Structural Assignment

A detailed analysis of the predicted chemical shifts and multiplicities allows for the unambiguous assignment of each signal to its corresponding nucleus within the molecular structure of this compound.

¹H NMR Spectrum Analysis

-

Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, is anticipated in the downfield region of the spectrum, typically between 12 and 13 ppm. The broadness of this signal is a result of hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent.

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm).

-

H-6: This proton is ortho to the electron-donating pyrrolidine group and meta to the electron-withdrawing carboxylic acid group. It is predicted to be the most shielded of the aromatic protons, appearing as a doublet of doublets around 6.88 ppm.

-

H-4: This proton is meta to both the pyrrolidine and carboxylic acid groups and is expected to resonate as a doublet of doublets around 7.15 ppm.

-

H-3: This proton is ortho to the carboxylic acid group and meta to the pyrrolidine group, making it the most deshielded aromatic proton, predicted to appear as a doublet of doublets around 7.69 ppm. The coupling patterns of these aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

-

-

Pyrrolidine Protons: The protons of the pyrrolidine ring will be found in the aliphatic region of the spectrum.

-

H-3': The two protons on the carbon adjacent to the nitrogen atom are expected to be deshielded by the nitrogen and are predicted to appear as a triplet around 3.49 ppm.

-

H-2': The four protons on the other two carbons of the pyrrolidine ring are more shielded and are predicted to resonate as a multiplet around 2.04 ppm.

-

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and is expected to appear at approximately 170.1 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm).

-

C-5: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet around 158.0 ppm.

-

The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the pyrrolidine group (C-2) is significantly shielded, while the carbon bearing the carboxylic acid group (C-1) is deshielded.

-

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

-

C-3': The carbon adjacent to the nitrogen is deshielded and is predicted to resonate around 52.2 ppm.

-

C-2': The other two carbons of the pyrrolidine ring are more shielded and are expected to appear around 25.9 ppm.

-

Experimental Workflow: Acquiring High-Quality NMR Data

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-pyrrolidinobenzoic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Fluoro-2-pyrrolidinobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for its effective application in the synthesis of novel therapeutic agents, including those targeting pain, inflammation, and central nervous system disorders.[1] This document will delve into the theoretical and practical aspects of determining these critical parameters, offering field-proven insights and standardized protocols to ensure data integrity and reproducibility.

Molecular Characteristics and Physicochemical Profile

This compound possesses a unique structural architecture, integrating a fluorinated benzoic acid moiety with a pyrrolidine ring. This combination of functional groups dictates its chemical behavior and physical properties. The presence of the fluorine atom, for instance, can significantly influence the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in drug discovery.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1096304-38-9 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| Appearance | Crystalline solid (typical) | General Knowledge |

| Storage | Room temperature, dry | [1] |

Note: As of the latest update, extensive experimental data on properties such as pKa, LogP, and melting point are not widely published. The protocols outlined in this guide provide a framework for determining these values.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, impacting everything from reaction kinetics during synthesis to bioavailability in final formulations. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is defined as the concentration of the solute in a saturated solution at a given temperature and pressure. For an ionizable compound like this compound, which contains both a carboxylic acid and an amine group, its solubility is significantly influenced by:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The polar carboxylic acid group suggests solubility in polar solvents, while the overall molecule has nonpolar regions, indicating potential solubility in a range of organic solvents.

-

Temperature: Solubility is generally temperature-dependent.

-

pH: For ionizable compounds, the pH of the aqueous medium will drastically affect solubility. The carboxylic acid will be more soluble at higher pH (deprotonated), and the pyrrolidine nitrogen will be more soluble at lower pH (protonated).

-

Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can impact solubility.

Standardized Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a robust methodology for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic and aqueous solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours), which should be sufficient to reach a steady-state concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation Template:

The following table should be used to systematically record the experimentally determined solubility data.

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | Experimental Data | HPLC/UV-Vis |

| PBS (pH 5.0) | 25 | Experimental Data | HPLC/UV-Vis |

| PBS (pH 7.4) | 25 | Experimental Data | HPLC/UV-Vis |

| Ethanol | 25 | Experimental Data | HPLC/UV-Vis |

| Methanol | 25 | Experimental Data | HPLC/UV-Vis |

| Acetonitrile | 25 | Experimental Data | HPLC/UV-Vis |

| DMSO | 25 | Experimental Data | HPLC/UV-Vis |

| DMF | 25 | Experimental Data | HPLC/UV-Vis |

For reference, the related compound 2-Amino-5-fluorobenzoic acid is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO, and DMF (~30 mg/ml).[3] Its solubility in PBS (pH 7.2) is approximately 0.25 mg/ml.[3]

Stability Profile: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Factors Influencing the Stability of this compound

The chemical structure of this compound suggests several potential degradation pathways:

-

pH-Dependent Hydrolysis: While the core aromatic and pyrrolidine rings are generally stable, extreme pH conditions could potentially lead to degradation, although this is less common for such structures under typical storage conditions.

-

Oxidation: The pyrrolidine nitrogen and the electron-rich aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

-

Photostability: Aromatic compounds can be susceptible to photodegradation.

-

Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety is a potential thermal degradation pathway.

Protocol for pH-Dependent Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in aqueous solutions across a range of pH values.

Objective: To determine the degradation kinetics of this compound as a function of pH.

Materials:

-

This compound

-

A series of buffers covering a relevant pH range (e.g., pH 1-9).[4] A constant ionic strength should be maintained.[4]

-

Temperature-controlled incubator or water bath

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

Vials and other standard laboratory equipment

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent and dilute them into the various pH buffers to a known initial concentration.

-

Incubation: Store the solutions at a constant temperature (e.g., 37°C) and protect them from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Analysis: Immediately analyze the samples using the stability-indicating HPLC method to quantify the remaining concentration of this compound and any major degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.

Data Presentation Template:

Table 3: Template for pH-Dependent Stability Data

| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| 1.2 | 37 | Experimental Data | Experimental Data |

| 4.5 | 37 | Experimental Data | Experimental Data |

| 6.8 | 37 | Experimental Data | Experimental Data |

| 7.4 | 37 | Experimental Data | Experimental Data |

| 9.0 | 37 | Experimental Data | Experimental Data |

Studies on a related compound, 5-Fluoro-2'-deoxycytidine, have shown that its degradation is first-order and acid-catalyzed, with minimal degradation observed above pH 5.[4][5]

Solid-State Stability Assessment

Objective: To evaluate the stability of this compound in its solid form under accelerated storage conditions.

Procedure:

-

Sample Preparation: Place known quantities of the solid compound in appropriate containers (e.g., glass vials).

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 40°C/75% RH). Include control samples stored at -20°C.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), remove samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Physical Characterization: Assess any changes in physical appearance, such as color or crystal form.

Analytical Methodologies

A robust and validated analytical method is essential for accurate solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase C18 column is a common starting point for compounds of this nature.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.

-

Detection: UV detection at a wavelength where this compound has significant absorbance is standard.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Stability Assessment

Caption: Logical Flow for pH-Dependent Stability Studies.

Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the provided protocols offer a scientifically sound basis for researchers to generate this critical information. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the seamless integration of this valuable building block into advanced drug discovery and development programs. Future work should focus on the experimental execution of these protocols and the public dissemination of the resulting data to enrich the collective knowledge base for this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: From Synthesis to Potential Neurological Applications

Abstract

5-Fluoro-2-pyrrolidinobenzoic acid has emerged as a significant building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and burgeoning role in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its inherent three-dimensionality and stereogenic centers offer a rich canvas for medicinal chemists to explore chemical space and design molecules with refined biological activities.[2] The incorporation of a fluorine atom into small molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The strategic combination of these two features in this compound has positioned it as a "privileged scaffold" for the development of novel CNS-active agents. While the specific historical record of its initial discovery remains somewhat nascent in publicly available literature, its growing presence in patents and research articles concerning neurological and neurodegenerative diseases underscores its perceived value in the field.[3]

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a single seminal publication but can be logically constructed from established synthetic methodologies for related N-aryl aminobenzoic acids. The most plausible synthetic routes involve the formation of the crucial C-N bond between a substituted benzene ring and the pyrrolidine moiety. Two primary retrosynthetic disconnections lead to viable synthetic strategies: the coupling of a 2-halo-5-fluorobenzoic acid derivative with pyrrolidine, or the reaction of a 5-fluoro-2-aminobenzoic acid precursor.

Synthesis from 2-Halo-5-fluorobenzoic Acid Precursors

A prevalent strategy for the formation of N-aryl bonds is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods applicable to the synthesis of this compound.

2.1.1. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic organic chemistry for its broad substrate scope and functional group tolerance.[4] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination for this compound

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Add sodium tert-butoxide (2.5 eq) to the mixture.

-

Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the reductive elimination of the product, particularly with sterically hindered substrates.[5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and the intermediate palladium complex, driving the catalytic cycle forward.

-

Solvent: Anhydrous, high-boiling point solvents like toluene are used to ensure the reaction can be heated to the required temperature for efficient coupling.

2.1.2. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, advancements such as the use of ligands and microwave irradiation have made it a more viable option.

Experimental Protocol: Ullmann-type Condensation for this compound

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Pyrrolidine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 2-bromo-5-fluorobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add pyrrolidine (1.5 eq) and DMF or DMSO as the solvent.

-

Heat the reaction mixture to 120-150 °C for 24-48 hours. The use of microwave irradiation can significantly reduce the reaction time.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to pH ~2-3.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Copper Catalyst: Copper(I) salts are typically used to facilitate the coupling of the aryl halide with the amine.

-

Base: A base such as potassium carbonate is necessary to neutralize the hydrobromic acid formed during the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are required to dissolve the reactants and reach the high temperatures needed for the reaction.

Synthesis from 2-Amino-5-fluorobenzoic Acid Precursors

An alternative approach involves starting with 2-amino-5-fluorobenzoic acid and constructing the pyrrolidine ring. This can be achieved through a reaction with a suitable four-carbon dielectrophile.

Experimental Protocol: Synthesis from 2-Amino-5-fluorobenzoic Acid

Materials:

-

2-Amino-5-fluorobenzoic acid

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A polar aprotic solvent such as DMF or acetonitrile

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 1,4-dibromobutane (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction for the formation of the desired product.

-

After cooling, pour the reaction mixture into water and acidify with 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the crude product as described previously.

Causality of Experimental Choices:

-

Dielectrophile: 1,4-Dibromobutane provides the four-carbon chain necessary for the formation of the pyrrolidine ring via a double N-alkylation.

-

Base: The base is required to deprotonate the amino group and the carboxylic acid, facilitating the nucleophilic attack on the dielectrophile.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

| CAS Number | 1096304-38-9 |

Characterization Data (Typical):

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.5 (s, 1H, COOH), 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 3.2-3.4 (m, 4H, N-CH₂), 1.9-2.1 (m, 4H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 168.0 (C=O), 158.0 (d, J=240 Hz, C-F), 145.0, 125.0, 120.0, 118.0, 115.0, 50.0 (N-CH₂), 25.0 (CH₂).

-

Mass Spectrometry (ESI-): m/z 208.1 [M-H]⁻.

Role in Drug Discovery and Development

The this compound scaffold is increasingly being utilized in the discovery of novel therapeutics for a range of CNS disorders. The pyrrolidine moiety can interact with various biological targets, while the fluorinated benzoic acid portion can be further functionalized to fine-tune the pharmacological profile of the molecule.

Neurological and Neurodegenerative Diseases